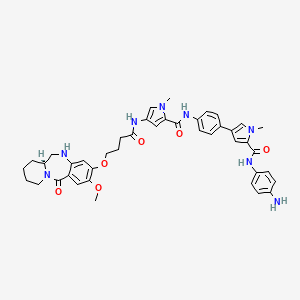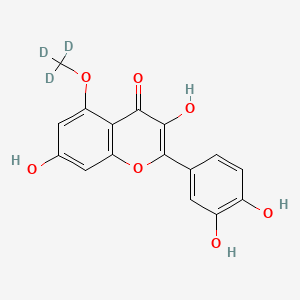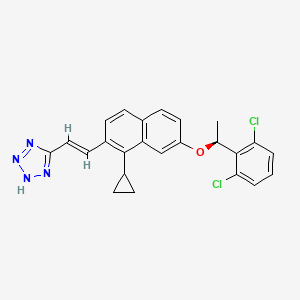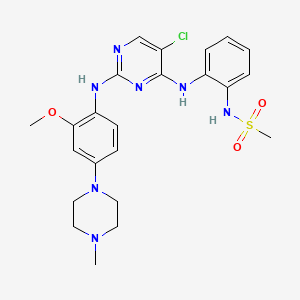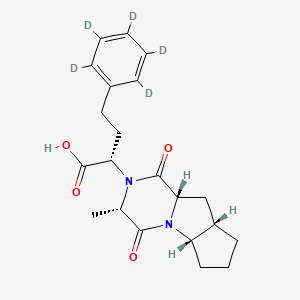
1,2-Dimyristoyl-sn-glycero-3-phosphocholine-d58
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Dimyristoyl-sn-glycero-3-phosphocholine-d58 is a synthetic phospholipid used in various scientific research applications. It is a deuterated form of 1,2-Dimyristoyl-sn-glycero-3-phosphocholine, which is commonly used in studies involving lipid bilayers and liposomes. This compound is particularly valuable in the study of membrane dynamics and interactions due to its stable isotopic labeling.
準備方法
Synthetic Routes and Reaction Conditions
1,2-Dimyristoyl-sn-glycero-3-phosphocholine-d58 is synthesized through a multi-step process. The synthesis typically involves the esterification of sn-glycero-3-phosphocholine with myristic acid, followed by deuteration. One common method is Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts . The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified through recrystallization from ethyl acetate and acetone .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and scalability, often replacing column chromatography with more economical purification methods . The final product is typically obtained with high purity, suitable for various research applications.
化学反応の分析
Types of Reactions
1,2-Dimyristoyl-sn-glycero-3-phosphocholine-d58 undergoes several types of chemical reactions, including:
Oxidation: This reaction can occur under oxidative stress conditions, leading to the formation of oxidized phospholipids.
Hydrolysis: The ester bonds in the compound can be hydrolyzed by phospholipases, resulting in the formation of lysophospholipids and free fatty acids.
Substitution: The phosphate group can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and reactive oxygen species.
Hydrolysis: Enzymatic hydrolysis is typically carried out using phospholipases such as phospholipase A2.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiols.
Major Products Formed
Oxidation: Oxidized phospholipids.
Hydrolysis: Lysophospholipids and free fatty acids.
Substitution: Phosphatidyl derivatives depending on the nucleophile used.
科学的研究の応用
1,2-Dimyristoyl-sn-glycero-3-phosphocholine-d58 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used in the study of lipid bilayers and membrane dynamics.
Biology: Employed in the study of cell membranes and organelles.
Medicine: Utilized in drug delivery systems, particularly in the formulation of liposomes for targeted drug delivery. It enhances the stability and bioavailability of therapeutic agents.
Industry: Applied in the food and pharmaceutical industries as an emulsifier and stabilizer.
作用機序
1,2-Dimyristoyl-sn-glycero-3-phosphocholine-d58 exerts its effects primarily through its incorporation into lipid bilayers. The deuterated form allows for detailed studies using techniques such as nuclear magnetic resonance (NMR) spectroscopy. The compound interacts with membrane proteins and other lipids, influencing membrane fluidity and stability . It also facilitates the transport of nanoparticles across biological membranes, enhancing drug delivery and targeting specific tissues .
類似化合物との比較
1,2-Dimyristoyl-sn-glycero-3-phosphocholine-d58 is compared with other similar phospholipids, such as:
1,2-Dimyristoyl-sn-glycero-3-phosphocholine: The non-deuterated form, commonly used in similar applications but lacks the isotopic labeling for detailed studies.
1,2-Dimyristoyl-sn-glycero-3-phospho-rac-(1-glycerol): Another phospholipid used in membrane studies, but with different head group properties.
1,2-Ditetradecanoyl-sn-glycero-3-phosphocholine: Similar in structure but with variations in the fatty acid chains.
The uniqueness of this compound lies in its deuterated form, which provides enhanced stability and allows for advanced analytical techniques.
特性
分子式 |
C36H72NO8P |
|---|---|
分子量 |
736.3 g/mol |
IUPAC名 |
[(2R)-2,3-bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-heptacosadeuteriotetradecanoyloxy)propyl] [1,1,2,2-tetradeuterio-2-(trimethylazaniumyl)ethyl] phosphate |
InChI |
InChI=1S/C36H72NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-35(38)42-32-34(33-44-46(40,41)43-31-30-37(3,4)5)45-36(39)29-27-25-23-21-19-17-15-13-11-9-7-2/h34H,6-33H2,1-5H3/t34-/m1/s1/i1D3,2D3,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2,20D2,21D2,22D2,23D2,24D2,25D2,26D2,27D2,28D2,29D2,30D2,31D2 |
InChIキー |
CITHEXJVPOWHKC-VKWBAALGSA-N |
異性体SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OC[C@H](COP(=O)([O-])OC([2H])([2H])C([2H])([2H])[N+](C)(C)C)OC(=O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] |
正規SMILES |
CCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


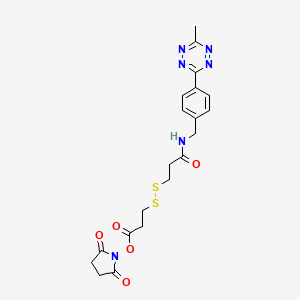


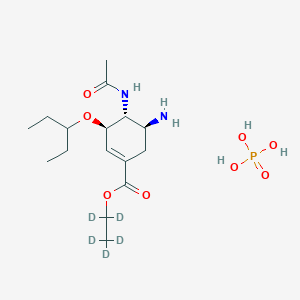
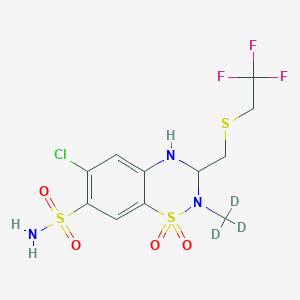
![N,N-diethyl-2-[4-[(E)-2-(2,3,4,5,6-pentadeuteriophenyl)-1-phenylethenyl]phenoxy]ethanamine](/img/structure/B12415812.png)


